molecular formula C21H28ClN5O2 B2918819 N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049355-35-2

N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2918819
CAS RN: 1049355-35-2
M. Wt: 417.94
InChI Key: LTXMEDTYQLOUNP-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H28ClN5O2 and its molecular weight is 417.94. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Research has identified compounds with structural similarities to N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, showing promising antimycobacterial properties. For instance, derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and atypical mycobacteria. The most active derivatives exhibited activity between 0.125-0.5 µg/mL, which is better than some existing treatments, and had a high protection index, indicating their potential as antimycobacterial agents (Biava et al., 2008).

Enzyme Inhibition for Metabolic Disorders

Compounds related to the chemical structure have also been investigated for their role as enzyme inhibitors, particularly in the context of metabolic disorders. For example, a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives were prepared and studied as inhibitors of glycolic acid oxidase (GAO). These compounds, especially those with large lipophilic substituents, showed potent in vitro inhibition of porcine liver GAO, suggesting their utility in treating conditions like hyperoxaluria (Rooney et al., 1983).

Anticonvulsant Properties

The research into N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide-like compounds extends into the development of anticonvulsant medications. A study synthesized a library of compounds with fragments of well-known antiepileptic drugs, showing broad spectra of activity across various preclinical seizure models. Certain derivatives demonstrated high protection without impairing motor coordination, indicating their potential as safer anticonvulsant agents (Kamiński et al., 2015).

Pharmacological Activity Modulation

Another aspect of the research focuses on the modification of pharmacological activities through structural changes in similar compounds. For example, the reversion of N1 and N4-substituents in 2-methylpiperazine derivatives was found to significantly affect their adrenolytic and vasodilator activities, underscoring the impact of structural nuances on biological effects (Cignarella et al., 1979).

Bactericidal Activities Against Mycobacterium tuberculosis

The pyrrole derivative BM212, which shares structural features with the compound , has shown strong inhibitory and bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains. This highlights the potential of such compounds in addressing challenges in tuberculosis treatment (Deidda et al., 1998).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN5O2/c1-15-6-7-16(13-17(15)22)24-21(29)20(28)23-14-19(18-5-4-8-26(18)3)27-11-9-25(2)10-12-27/h4-8,13,19H,9-12,14H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXMEDTYQLOUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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